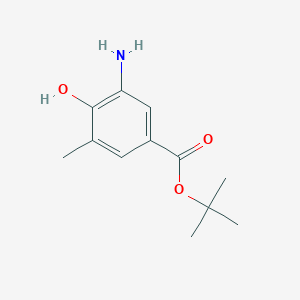
Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate, also known as TAHMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TAHMB is a derivative of benzoic acid and is synthesized through a specific method.
Applications De Recherche Scientifique
Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate has been extensively studied for its potential applications in various fields. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate has also been shown to inhibit the growth of cancer cells and has potential applications in cancer therapy. Additionally, Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate has been found to have antioxidant properties, making it a potential candidate for the development of new antioxidants.
Mécanisme D'action
The mechanism of action of Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate is not fully understood. However, it has been proposed that Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate exerts its biological effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate has also been shown to inhibit the activity of lipoxygenase enzymes, which are involved in the production of leukotrienes.
Biochemical and Physiological Effects:
Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate has also been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate has been shown to have antioxidant properties, which may protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate is also soluble in a range of solvents, making it easy to work with. However, Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate is relatively expensive and may not be suitable for large-scale experiments.
Orientations Futures
There are several future directions for research on Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate. One area of research is the development of new drugs based on Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate. Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. Another area of research is the development of new antioxidants based on Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate. Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate has been found to have antioxidant properties, making it a potential candidate for the development of new antioxidants. Finally, further research is needed to fully understand the mechanism of action of Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate and its potential applications in cancer therapy.
Méthodes De Synthèse
Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate is synthesized through a multi-step process that involves the reaction of p-methylbenzaldehyde with nitroethane to form p-methyl-β-nitrostyrene. This compound is then reduced to p-methylamphetamine using a reducing agent. The resulting compound is further reacted with tert-butyl 3-amino-4-hydroxybenzoate to form Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate.
Propriétés
IUPAC Name |
tert-butyl 3-amino-4-hydroxy-5-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-7-5-8(6-9(13)10(7)14)11(15)16-12(2,3)4/h5-6,14H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICJWYJXXKZKGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)N)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-amino-4-hydroxy-5-methylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

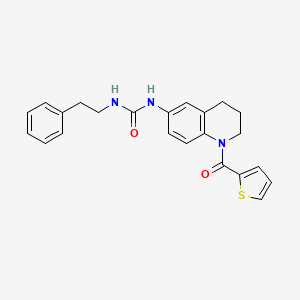
![1-(2,2,6,6-Tetramethyl-4-{[(2-thienylcarbonyl)oxy]imino}piperidino)-1-ethanone](/img/structure/B2745912.png)
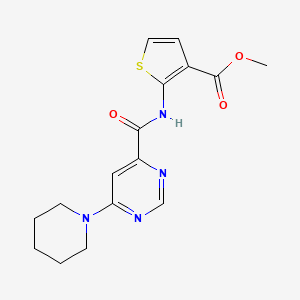
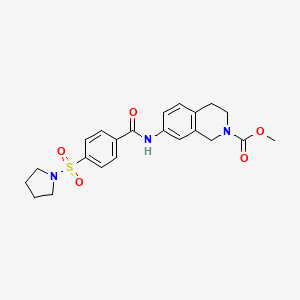
![2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide](/img/structure/B2745918.png)
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2745921.png)
![1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2745923.png)
![N-(2,3-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2745924.png)
![4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2745926.png)

![N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide](/img/structure/B2745930.png)

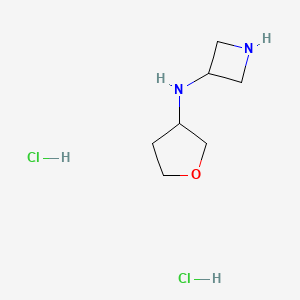
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2745934.png)